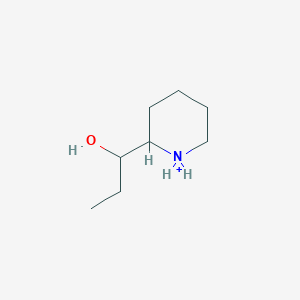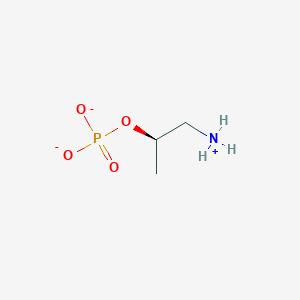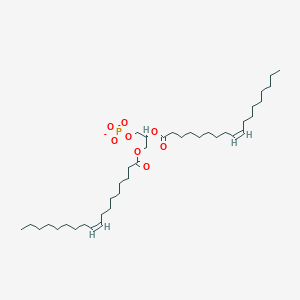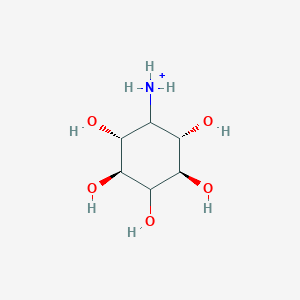![molecular formula C37H40IN3O4 B1264602 (3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound of interest, as part of a broader class of coumarin and quinolinone derivatives, has been synthesized and evaluated for its potential in cancer cell growth inhibition. The structural confirmation of a similar compound, N-[2-(dimethylamino) ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, was established through X-ray diffraction analysis, indicating the importance of structural analysis in understanding these compounds (Matiadis et al., 2013).
Biological Evaluation
In another study, quinoline-2-carboxamide derivatives, including similar compounds to the one , were labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET). These studies aimed at noninvasive assessment of peripheral benzodiazepine type receptors, showcasing the compound's potential in medical imaging and diagnosis (Matarrese et al., 2001).
Antimicrobial Applications
A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which are structurally related to the queried compound, were synthesized and screened for their antibacterial and antifungal activities. These compounds were tested against various pathogenic bacterial strains, suggesting potential applications in antimicrobial therapies (Desai et al., 2011).
Chemical Transformations and Synthesis
Efficient synthesis routes for related compounds, demonstrating the versatility and potential for modification of this chemical structure for various applications, were explored in several studies. These synthesis methods can be crucial for developing new drugs or chemical agents (Shirasaka et al., 1990).
Propiedades
Nombre del producto |
(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide |
|---|---|
Fórmula molecular |
C37H40IN3O4 |
Peso molecular |
717.6 g/mol |
Nombre IUPAC |
(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C37H40IN3O4/c1-40(2)22-10-21-39-36(44)37(23-28-11-4-8-15-32(28)38)31-14-7-6-13-30(31)35(43)41(24-29-12-5-9-16-33(29)45-3)34(37)27-19-17-26(25-42)18-20-27/h4-9,11-20,34,42H,10,21-25H2,1-3H3,(H,39,44)/t34-,37-/m0/s1 |
Clave InChI |
CLQKVWHPBZCCFN-UNVMMQEESA-N |
SMILES isomérico |
CN(C)CCCNC(=O)[C@@]1([C@@H](N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3OC)C4=CC=C(C=C4)CO)CC5=CC=CC=C5I |
SMILES canónico |
CN(C)CCCNC(=O)C1(C(N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3OC)C4=CC=C(C=C4)CO)CC5=CC=CC=C5I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



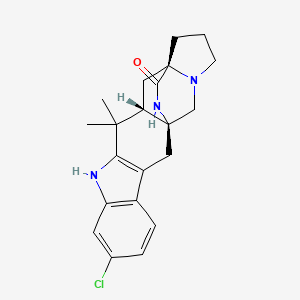
![(1S,5R)-2-((R)-azepan-4-ylcarbamoyl)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B1264520.png)
![5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1264521.png)
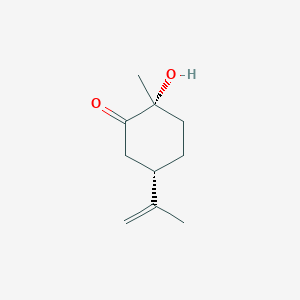
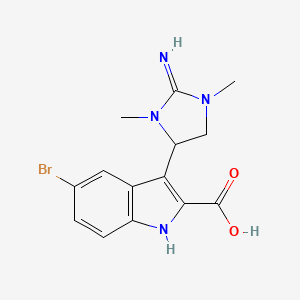
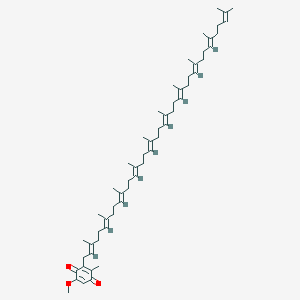
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)
![3-O-[(2E,4R)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264531.png)

